N-[(2,5-Dimethylphenyl)amino]formamide
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Overview
Description
N-[(2,5-Dimethylphenyl)amino]formamide is an organic compound characterized by the presence of a formamide group attached to a 2,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-Dimethylphenyl)amino]formamide typically involves the reaction of 2,5-dimethylaniline with formic acid or formic acid derivatives. One common method is the reaction of 2,5-dimethylaniline with formic acid in the presence of a dehydrating agent such as acetic anhydride. The reaction is carried out under reflux conditions to yield the desired formamide compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-Dimethylphenyl)amino]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted formamides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(2,5-Dimethylphenyl)amino]formamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the synthesis of polymers and other industrial chemicals[][3].
Mechanism of Action
The mechanism of action of N-[(2,5-Dimethylphenyl)amino]formamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Similar in structure but with a different substitution pattern on the aromatic ring.
N-(2,6-Dimethylphenyl)formamide: Another isomer with different positions of the methyl groups.
N-(3,5-Dimethylphenyl)formamide: Similar compound with methyl groups at the 3 and 5 positions.
Uniqueness
N-[(2,5-Dimethylphenyl)amino]formamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methyl groups at the 2 and 5 positions can affect the compound’s electronic properties and steric hindrance, making it distinct from other isomers .
Properties
CAS No. |
6304-60-5 |
---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N-(2,5-dimethylanilino)formamide |
InChI |
InChI=1S/C9H12N2O/c1-7-3-4-8(2)9(5-7)11-10-6-12/h3-6,11H,1-2H3,(H,10,12) |
InChI Key |
CLHJRMXFKIYVCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NNC=O |
Origin of Product |
United States |
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